4-(4-Chlorophenyl)-5-(3,4-dimethoxybenzyl)-4H-1,2,4-triazole-3-thiol

Antifungal 1,2,4-triazole-3-thione Structure-activity relationship

4-(4-Chlorophenyl)-5-(3,4-dimethoxybenzyl)-4H-1,2,4-triazole-3-thiol (CAS 883019-23-6; MFCD00105778) is a 1,2,4-triazole-3-thiol heterocycle bearing a 4-chlorophenyl substituent at N4 and a 3,4-dimethoxybenzyl (veratryl) group at C5. The compound has a molecular weight of 361.85 g/mol, a computed LogP of approximately 2.68–3.7, and contains one hydrogen bond donor (thiol –SH) and four hydrogen bond acceptors.

Molecular Formula C17H16ClN3O2S
Molecular Weight 361.84
CAS No. 883019-23-6
Cat. No. B2920354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-5-(3,4-dimethoxybenzyl)-4H-1,2,4-triazole-3-thiol
CAS883019-23-6
Molecular FormulaC17H16ClN3O2S
Molecular Weight361.84
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2=NNC(=S)N2C3=CC=C(C=C3)Cl)OC
InChIInChI=1S/C17H16ClN3O2S/c1-22-14-8-3-11(9-15(14)23-2)10-16-19-20-17(24)21(16)13-6-4-12(18)5-7-13/h3-9H,10H2,1-2H3,(H,20,24)
InChIKeyMQBVJZXKTNTKTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Chlorophenyl)-5-(3,4-dimethoxybenzyl)-4H-1,2,4-triazole-3-thiol (CAS 883019-23-6): Core Scaffold Identity and Procurement Baseline


4-(4-Chlorophenyl)-5-(3,4-dimethoxybenzyl)-4H-1,2,4-triazole-3-thiol (CAS 883019-23-6; MFCD00105778) is a 1,2,4-triazole-3-thiol heterocycle bearing a 4-chlorophenyl substituent at N4 and a 3,4-dimethoxybenzyl (veratryl) group at C5 [1]. The compound has a molecular weight of 361.85 g/mol, a computed LogP of approximately 2.68–3.7, and contains one hydrogen bond donor (thiol –SH) and four hydrogen bond acceptors . It is sourced from the Maybridge screening collection (Thermo Fisher Scientific) and has verified spectroscopic identity via NMR, FTIR, and UV-Vis spectral libraries [1]. The thiol group in the 3-position distinguishes it from 1,2,4-triazole-3-thione tautomers and provides a reactive handle for S-alkylation, disulfide formation, and metal coordination chemistry [2]. This compound is supplied as a research chemical (typical purity 95–97%) and is explicitly designated for non-human, non-therapeutic research use only .

Why 4-(4-Chlorophenyl)-5-(3,4-dimethoxybenzyl)-4H-1,2,4-triazole-3-thiol Cannot Be Replaced by Generic 1,2,4-Triazole-3-thiol Analogs


The 1,2,4-triazole-3-thiol scaffold is pharmacologically promiscuous, with documented antibacterial, antifungal, anti-inflammatory, anticancer, and enzyme inhibitory activities across thousands of derivatives [1]. However, biological potency and selectivity are exquisitely sensitive to the specific substitution pattern at N4 and C5. Published structure-activity relationship (SAR) evidence demonstrates that replacing the 3,4-dimethoxybenzyl group with an unsubstituted benzyl, a dichlorobenzyl, or a heteroaryl group fundamentally alters the compound's target affinity profile [2]. Similarly, removing or relocating the para-chloro substituent on the N4-phenyl ring can abolish antifungal activity observed in closely related analogs [3]. The thiol (–SH) group itself is a critical pharmacophoric element and reactive center; its replacement by thione (=S) tautomers or S-alkyl derivatives changes both hydrogen-bonding capacity and metal-chelating properties, leading to divergent biological readouts even within the same assay panel [1]. Generic substitution without experimental validation therefore incurs a high risk of losing activity in a given target context, making compound-specific procurement essential for reproducible screening outcomes.

Quantitative Differentiation Evidence for 4-(4-Chlorophenyl)-5-(3,4-dimethoxybenzyl)-4H-1,2,4-triazole-3-thiol (CAS 883019-23-6) vs. Closest Analogs


Antifungal Activity Potential: Class-Level SAR Inferred from the 2-Sulfamoyl-4,5-dimethoxybenzyl Analog

No direct antifungal MIC data exist for the target compound itself. However, the closest published analog—5-[2-(N,N-diethylsulfamoyl)-4,5-dimethoxybenzyl]-4-(4-chlorophenyl)-1,2,4-triazole-3-thione (Compound 6, Ezabadi 2008)—was identified as the most potent antifungal agent among 10 compounds tested against six fungal strains (Aspergillus flavus, A. versicolor, A. ochraceus, A. niger, Trichoderma viride, Penicillium funiculosum), outperforming all other substitution variants in the series [1]. The target compound shares the identical 4-(4-chlorophenyl)-1,2,4-triazole core and the 3,4-dimethoxybenzyl motif with compound 6, but lacks the 2-(N,N-diethylsulfamoyl) substituent. In the published SAR, the N,N-diethylsulfamoyl group conferred the highest potency, whereas other sulfamoyl substituents (e.g., N-methyl, N-phenyl) gave lower activity [1]. The target compound represents a baseline scaffold without this potency-enhancing group, providing a useful comparator for deconvolution SAR studies or for applications where the sulfonamide moiety is undesirable due to toxicity or synthetic complexity [1].

Antifungal 1,2,4-triazole-3-thione Structure-activity relationship

Alkaline Phosphatase Inhibitor Scaffold Potential: Comparative Analysis with the 3,4-Dichlorobenzyl Analog

The structurally analogous compound 4-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-4H-1,2,4-triazole-3-thiol (Compound 5 in the 2024 series) was employed as the parent scaffold for a series of N-(substituted phenyl) methylbenzamide derivatives evaluated as alkaline phosphatase inhibitors [1]. The most potent derivative (compound 8i) exhibited an IC50 of 0.046 ± 0.013 μM, representing an approximately 114-fold improvement over the standard inhibitor (IC50 = 5.241 ± 0.471 μM) [1]. The target compound differs from this published scaffold solely by the replacement of 3,4-dichloro substituents on the benzyl ring with 3,4-dimethoxy groups. This substitution alters the electronic character of the benzyl ring from electron-withdrawing (Σσm,p(Cl) ≈ +0.60) to electron-donating (Σσm,p(OCH3) ≈ -0.10), and increases both hydrogen bond acceptor count and topological polar surface area (target compound TPSA = 78.2 Ų vs. estimated ~50 Ų for the dichloro analog) [2]. These differences are predicted to modulate target binding affinity, making the target compound a complementary tool for exploring electronic and steric requirements within the alkaline phosphatase active site [1].

Alkaline phosphatase inhibition Enzyme kinetics Triazole-based inhibitor scaffold

Spectroscopic Identity Verification: Maybridge-Sourced Reference Data vs. Uncharacterized Generic Analogs

The target compound has been spectroscopically characterized and deposited in the Wiley SpectraBase reference library, with 2 NMR spectra (¹H and ¹³C), 1 FTIR spectrum, and 1 UV-Vis spectrum acquired from a sample sourced directly from Maybridge Chemical Company Ltd. [1]. The SpectraBase entry (Compound ID F2WAec6KEQW) confirms the exact mass of 361.065176 g/mol (matching the theoretical exact mass for C17H16ClN3O2S) and provides the InChIKey MQBVJZXKTNTKTJ-UHFFFAOYSA-N for unambiguous structure verification [1]. In contrast, generic 1,2,4-triazole-3-thiol analogs with similar nominal structures but sourced outside the Maybridge collection (e.g., 5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, CAS not available in SpectraBase) lack equivalent publicly accessible reference spectra, increasing the risk of misidentification or impurity confounding in screening campaigns [1]. The availability of reference spectra enables pre-purchase structure verification and post-purchase incoming quality control (IQC) via spectral comparison.

Spectroscopic quality control NMR reference standard Procurement authentication

Thiol Reactivity and Derivatization Versatility vs. 3-Thione Tautomeric Analogs

The target compound exists predominantly in the thiol (–SH) form, as indicated by the explicit '3-thiol' nomenclature and IR spectral evidence from closely related analogs (e.g., 5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol showed a characteristic ν(S–H) stretch at 2580 cm⁻¹ in KBr) [1]. Many 1,2,4-triazole-3-thiols exist in equilibrium with the 3-thione (=S) tautomeric form; however, N4-substitution with an aryl group favors the thiol tautomer by disrupting the N2-H proton required for thione formation [2]. This has direct synthetic consequences: the free –SH group is nucleophilic and undergoes facile S-alkylation with alkyl halides, Michael acceptors, and chloromethylbenzamides under mild basic conditions, enabling systematic diversification [3]. In contrast, analogs locked in the thione form (e.g., 5-[2-(substituted sulfamoyl)-4,5-dimethoxybenzyl]-4-aryl-1,2,4-triazole-3-thiones from the Ezabadi series) require activation or show reduced nucleophilicity at sulfur, limiting the scope of S-functionalization reactions [3]. The target compound's verified thiol character therefore provides a broader derivatization platform than its thione-favoring analogs.

S-alkylation Thiol-thione tautomerism Derivatization chemistry

Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area vs. Unsubstituted Benzyl and Fluorophenyl Analogs

The target compound possesses a computed LogP (XLogP3) of 3.7 and a topological polar surface area (TPSA) of 78.2 Ų [1]. These values place it within favorable drug-like chemical space (TPSA < 140 Ų; LogP < 5), but differentiate it from close structural analogs in meaningful ways. The unsubstituted benzyl analog (5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) has a lower molecular weight (301.79 g/mol) and lower LogP (estimated ~3.0–3.3 due to absence of two methoxy groups), which may favor membrane permeability but reduce target binding affinity due to fewer H-bond interactions . The 4-fluorophenyl analog (5-(3,4-dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol) replaces Cl with F, reducing molecular weight and altering halogen bonding potential while retaining a similar TPSA [1]. The target compound's para-Cl substituent introduces a halogen bond donor capability (σ-hole) that fluorine cannot match, which is significant for protein-ligand interactions where halogen bonding to backbone carbonyls enhances affinity [2]. These physicochemical differences, though subtle, can translate into measurable differences in permeability, solubility, and target engagement.

Lipophilicity TPSA Drug-likeness ADME prediction

Commercial Availability with Documented Provenance vs. Undocumented Generic Suppliers

The target compound is supplied through the Maybridge screening collection (Thermo Fisher Scientific), a curated library of over 51,000 organic compounds with over 45 years of heterocyclic chemistry expertise [1]. The Maybridge provenance provides: (i) verified chemical structure via spectroscopic characterization, (ii) documented synthesis route consistency, (iii) batch-level purity specifications (typically 95–97%), and (iv) availability of certificates of analysis (CoA) and safety data sheets (SDS) . Competing analogs such as 5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol are also available through multiple suppliers, but not all offer equivalent spectroscopic verification or the same level of quality documentation . The Fluorochem listing of the target compound (catalog 025172) specifies 97% purity at a defined quantity (250 mg) and price point (£160.00), enabling direct cost-benefit comparison for procurement [2]. The AKSci listing confirms 95% minimum purity with long-term storage recommendations (cool, dry place) and full quality assurance backing . This documented supply chain contrasts with analogs sourced from less-characterized vendors where purity and identity verification may require additional in-house QC expenditure.

Maybridge screening collection Quality assurance Procurement reliability

Recommended Application Scenarios for 4-(4-Chlorophenyl)-5-(3,4-dimethoxybenzyl)-4H-1,2,4-triazole-3-thiol Based on Quantitative Differentiation Evidence


SAR Deconvolution of the Sulfamoyl Pharmacophore in Antifungal 1,2,4-Triazole-3-thiones

Researchers investigating the structure-activity relationship of 5-[2-(substituted sulfamoyl)-4,5-dimethoxybenzyl]-4-aryl-1,2,4-triazole-3-thiones [1] should procure the target compound as the des-sulfamoyl baseline scaffold. Since compound 6 (N,N-diethylsulfamoyl derivative) was the most potent antifungal among 10 tested analogs, the target compound allows direct assessment of the sulfamoyl group's contribution to potency by serving as the negative control in head-to-head antifungal assays against Aspergillus spp. and other micromycetes. This experimental design isolates the pharmacophoric contribution of the sulfamoyl group, which published data cannot resolve because all 10 compounds in the original series carried some sulfamoyl substituent [1].

Alkaline Phosphatase Inhibitor Scaffold Expansion via Electronic Isostere Replacement

The target compound provides an electron-rich (3,4-dimethoxy) isostere of the validated alkaline phosphatase inhibitor scaffold 4-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-4H-1,2,4-triazole-3-thiol [2]. By replacing electron-withdrawing chlorine atoms with electron-donating methoxy groups, researchers can systematically probe how benzyl ring electronics influence inhibitor potency, binding kinetics (competitive vs. non-competitive), and selectivity against tissue-nonspecific alkaline phosphatase (h-TNAP). The target compound also serves as a starting material for S-alkylation with chloromethylbenzamides to generate a methoxy-substituted derivative library paralleling the published dichloro series [2].

High-Throughput Screening Campaigns Requiring Spectroscopically Verified Starting Points

For HTS facilities and medicinal chemistry groups accessing the Maybridge screening collection [3], the target compound offers a validated entry point with publicly available NMR, FTIR, and UV-Vis reference spectra [4]. This enables pre-screen structure confirmation and post-hit triaging without the need for de novo structure elucidation. In contrast to generic triazole-3-thiol analogs lacking reference spectra, the target compound reduces the risk of pursuing false-positive hits arising from misidentified or impure samples. Its membership in the Maybridge collection also facilitates rapid re-supply for hit validation and dose-response follow-up studies.

Covalent Probe and Prodrug Design via Thiol S-Functionalization Chemistry

The verified free thiol character of the target compound [5] makes it suitable for systematic S-derivatization programs. Unlike thione-predominant analogs that limit sulfur nucleophilicity [6], the target compound can undergo S-alkylation with diverse electrophiles (alkyl halides, Michael acceptors, chloromethylbenzamides) to generate focused libraries for: (a) covalent inhibitor design targeting cysteine-dependent enzymes, (b) installation of fluorescent or biotin tags for target engagement studies, and (c) prodrug strategies where the thiol group is reversibly masked. The presence of two methoxy groups on the benzyl ring provides additional sites for metabolic stabilization tuning without blocking the thiol reactive center.

Quote Request

Request a Quote for 4-(4-Chlorophenyl)-5-(3,4-dimethoxybenzyl)-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.